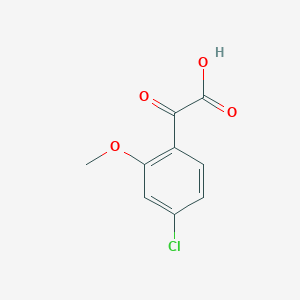![molecular formula C7H16ClNS B13533520 1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride CAS No. 2825006-02-6](/img/structure/B13533520.png)
1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride is a chemical compound with a molecular formula of C7H15NS·HCl It is a derivative of cyclobutylmethanamine, where a methylsulfanyl group is attached to the cyclobutyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of appropriate precursors.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable methylsulfanyl donor reacts with the cyclobutyl ring.
Formation of Methanamine: The methanamine group is introduced through a reductive amination reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as mentioned above, but optimized for higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the cyclobutyl ring or the methylsulfanyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the cyclobutyl ring or the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Modified cyclobutyl derivatives.
Substitution: Various substituted cyclobutyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-{3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride
- 1-{1-(4-Chlorophenyl)cyclobutyl}-3-methylbutylamine hydrochloride
Uniqueness
1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride is unique due to its specific structural features, including the presence of a methylsulfanyl group attached to a cyclobutyl ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
2825006-02-6 |
|---|---|
Molekularformel |
C7H16ClNS |
Molekulargewicht |
181.73 g/mol |
IUPAC-Name |
[1-(methylsulfanylmethyl)cyclobutyl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H15NS.ClH/c1-9-6-7(5-8)3-2-4-7;/h2-6,8H2,1H3;1H |
InChI-Schlüssel |
IKNWJCSNKBLITG-UHFFFAOYSA-N |
Kanonische SMILES |
CSCC1(CCC1)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[(2,4-dimethoxyphenyl)methyl]hydroxylamine](/img/structure/B13533466.png)
![3-(Benzo[b]thiophen-3-yl)isoxazol-5-amine](/img/structure/B13533471.png)






